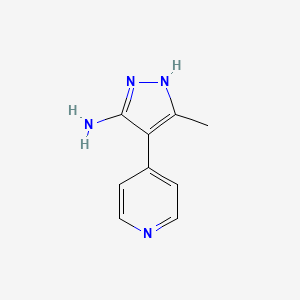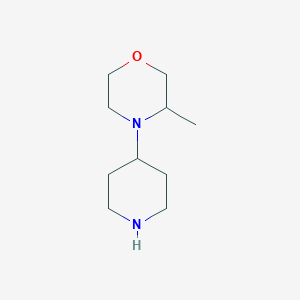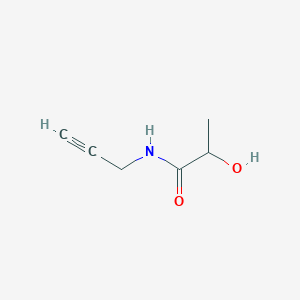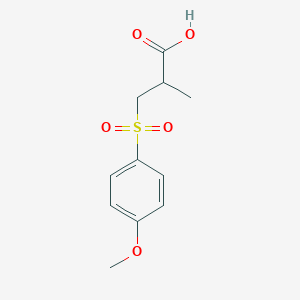
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
概要
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in scientific research or industry .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, stability, etc .科学的研究の応用
Synthesis of Thiomorpholin-3-one Derivatives : A novel [3 + 3]-cycloaddition method for synthesizing thiomorpholin-3-one derivatives, including 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, has been developed. This method offers a practical and direct approach under mild conditions, yielding moderate to good results with wide functional group tolerance (Zhao‐Lin He et al., 2019).
Antimicrobial Activity : Research into the synthesis of thiomorpholine derivatives, such as this compound, and their antimicrobial activities has been conducted. These derivatives were synthesized through nucleophilic substitution reactions and tested for antimicrobial properties, contributing to the development of new bioactive molecules (D. Kardile & N. Kalyane, 2010).
Dynamic Stereochemistry : The synthesis and study of the dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones have been explored. These compounds, including derivatives of this compound, exhibit interesting stereochemical properties, with diastereomers being stable at room temperature (J. Szawkało et al., 2015).
Building Blocks in Medicinal Chemistry : Thiomorpholine derivatives, including this compound, have been identified as important building blocks in medicinal chemistry. Some analogues containing these moieties have entered clinical trials, showcasing their potential in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Novel Synthetic Routes : Research on new synthetic routes for creating derivatives of this compound has been conducted. These studies focus on creating novel compounds with potential applications in various fields, including medicinal chemistry (N. Takeuchi et al., 1980).
作用機序
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown target selectivity towards various proteins .
Mode of Action
For instance, acetyl chloride is known to be highly reactive and can acetylate amines efficiently .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with the compound, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
In silico admet prediction has been used to evaluate the drug-likeness properties of similar compounds, revealing improved pharmacokinetic profiles with lower acute oral toxicity .
Result of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione plays a significant role in biochemical reactions due to its reactive chloroacetyl group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The interaction with enzymes such as acetyltransferases and proteases can alter their activity, impacting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by modifying key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying histones, thereby influencing chromatin structure and gene accessibility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chloroacetyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by modifying transcription factors or histones. The molecular mechanism of action involves the formation of stable covalent bonds, resulting in long-lasting effects on protein function and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCMXSDHJESTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)




![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)



![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)

